(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid

Catalog No.
S13790034
CAS No.
M.F
C8H9ClN2O2
M. Wt
200.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic aci...

Product Name

(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid

IUPAC Name

(3S)-3-amino-3-(5-chloropyridin-3-yl)propanoic acid

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1

InChI Key

HKZWMAVUJOKQBA-ZETCQYMHSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C(CC(=O)O)N

Isomeric SMILES

C1=C(C=NC=C1Cl)[C@H](CC(=O)O)N

(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone with an amino group at the third carbon and a 5-chloropyridine moiety. Its molecular formula is C8H10ClN1O2C_8H_{10}ClN_1O_2, and it has a molecular weight of approximately 187.62 g/mol. The presence of the chloropyridine ring contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The amino group can be oxidized to form a nitro or carbonyl derivative using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
  • Substitution: Sodium azide (NaN₃), thiols (RSH)

(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid exhibits significant biological properties, particularly in the modulation of neurotransmitter systems. The compound may interact with specific receptors and enzymes, potentially influencing pathways related to neuroprotection, synaptic plasticity, and pain modulation. Its structural features allow it to form hydrogen bonds and engage in π-π interactions with biological targets.

The synthesis of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid typically involves multi-step organic synthesis techniques:

  • Bromination of Pyridine: Starting with pyridine, bromination introduces a bromine atom at the 5-position using brominating agents like N-bromosuccinimide.
  • Amination: The brominated pyridine undergoes amination to introduce an amino group at the 3-position using ammonia or primary amines.
  • Formation of Propanoic Acid Backbone: The final step involves constructing the propanoic acid backbone, which can be achieved through various methods, including hydrolysis or reduction reactions.

This compound has several potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for neurological disorders.
  • Research: It can be used in studies investigating neurotransmitter interactions and receptor binding affinities.
  • Chemical Synthesis: Its unique structure allows for further modifications and derivatizations in organic synthesis.

Studies investigating the interactions of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid with biological targets have revealed its potential as a modulator of neurotransmitter systems. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its affinity for specific receptors, which may lead to therapeutic effects in treating neurological conditions.

Several compounds share structural similarities with (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(2,3-dimethylphenyl)propanoic acidC12H17N1O2Contains a dimethylphenyl group
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acidC9H10BrN1O2Features a brominated pyridine ring
(3S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acidC10H10Cl2N1O2Contains dichlorophenyl substituents
3-(2-chloropyridin-3-yl)propanoic acidC8H8ClN1O2Substituted pyridine without amino group

The presence of the chloropyridine moiety in (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid distinguishes it from other similar compounds by enhancing its chemical reactivity and biological activity, making it an interesting candidate for further research and development.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

200.0352552 g/mol

Monoisotopic Mass

200.0352552 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types